molecular formula C15H18FN3O2 B2653604 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide CAS No. 2097930-48-6

2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

Cat. No.: B2653604
CAS No.: 2097930-48-6
M. Wt: 291.326
InChI Key: YNCJRVGQECLAHJ-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a fluorophenyl group, a pyrazole ring, and an acetamide moiety, which contribute to its diverse chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-fluoroacetophenone: This can be achieved through the Friedel-Crafts acylation of fluorobenzene with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of 4-fluorophenylhydrazine: The reduction of 4-fluoroacetophenone using hydrazine hydrate in the presence of a reducing agent like sodium borohydride.

    Synthesis of 1-(4-fluorophenyl)-1H-pyrazole: Cyclization of 4-fluorophenylhydrazine with ethyl acetoacetate under acidic conditions.

    Alkylation of 1-(4-fluorophenyl)-1H-pyrazole: Reaction with 2-bromoethanol to introduce the ethoxyethyl group.

    Formation of the final product: Acylation of the resulting intermediate with acetic anhydride to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the acetamide group to an amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium hydroxide or other strong bases in polar aprotic solvents.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Introduction of various functional groups such as nitro, amino, or alkyl groups.

Scientific Research Applications

2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group and pyrazole ring can facilitate binding to active sites, while the acetamide moiety may enhance solubility and bioavailability. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
  • 2-(4-bromophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide
  • 2-(4-methylphenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide

Uniqueness

2-(4-fluorophenyl)-N-{2-[2-(1H-pyrazol-1-yl)ethoxy]ethyl}acetamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the stability of the compound, increase its lipophilicity, and improve its ability to interact with biological targets.

Properties

IUPAC Name

2-(4-fluorophenyl)-N-[2-(2-pyrazol-1-ylethoxy)ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18FN3O2/c16-14-4-2-13(3-5-14)12-15(20)17-7-10-21-11-9-19-8-1-6-18-19/h1-6,8H,7,9-12H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNCJRVGQECLAHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CCOCCNC(=O)CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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